(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The molecular formula for this compound is , with a molecular weight of approximately 242.23 g/mol.
The compound can be sourced from various chemical databases, including SpectraBase, which provides spectral data and structural information. It is classified under organic compounds, specifically as an ester derivative of a tetrazole, which contributes to its unique chemical properties and reactivity. The InChI key for this compound is GRUKPNGAVYIEAX-UHFFFAOYSA-N, facilitating its identification in chemical databases.
The synthesis of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester typically involves the following methods:
Technical details regarding specific reagents and conditions can vary based on the synthetic pathway chosen.
The molecular structure of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester can be depicted as follows:
InChI=1S/C9H14N4O4/c1-3-16-8(14)5-7-10-12-13(11-7)6-9(15)17-4-2/h3-6H2,1-2H3
The compound can participate in various chemical reactions due to the presence of functional groups:
Technical details about reaction conditions (temperature, pressure, solvents) would depend on specific experimental setups.
The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through binding interactions. The tetrazole ring is known for its bioactivity, often acting as a pharmacophore in drug design:
Data on specific targets or pathways would require further investigation into pharmacological studies.
Relevant data regarding stability and reactivity should be confirmed through empirical studies.
The applications of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester are diverse:
Further research into its pharmacological profile could reveal additional applications in drug development.
This detailed analysis provides a comprehensive overview of the compound's characteristics, synthesis methods, and potential applications within scientific research and industry.
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: